(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride
Description
Properties
IUPAC Name |
N'-(cyclopropylmethyl)-N'-propylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-2-6-11(7-5-10)8-9-3-4-9;;/h9H,2-8,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJNJZRCMGZGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN)CC1CC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Cyclopropylmethyl Amine Intermediate
The key intermediate for synthesizing (2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride is the cyclopropylmethyl amine derivative. The preparation typically follows these steps:
Synthesis of Cyclopropylcarbinyl Bromide: Starting from ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate, treatment with phosphorus tribromide under basic conditions yields cyclopropylcarbinyl bromide. This bromide serves as a reactive alkylating agent for further transformations.
Conversion to Cyclopropylmethyl Nitrile: The bromide is reacted with potassium cyanide in dimethyl sulfoxide (DMSO) to afford the corresponding nitrile intermediate. This reaction is a nucleophilic substitution where cyanide ion replaces the bromide.
Reduction to Cyclopropylmethyl Amine: The nitrile is then reduced using lithium aluminum hydride (LiAlH4) to generate the primary amine, cyclopropylmethyl amine. This reduction is a standard method for converting nitriles to primary amines.
Coupling with Aminoethyl and Propylamine Moieties
After obtaining the cyclopropylmethyl amine, it is coupled with aminoethyl and propylamine groups through reductive amination or amide bond formation:
Reductive Amination: The cyclopropylmethyl amine can be reacted with aldehydes or ketones bearing aminoethyl or propylamine functionalities under reductive amination conditions. Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4) are commonly used reducing agents. This step forms the secondary or tertiary amine linkages necessary for the target compound.
Amide Coupling: Alternatively, coupling reagents such as carbonyldiimidazole (CDI) facilitate the formation of amide bonds between carboxylic acid derivatives and amines, enabling the assembly of complex amine-containing frameworks.
Formation of the Dihydrochloride Salt
The free base form of (2-Aminoethyl)(cyclopropylmethyl)propylamine is converted into its dihydrochloride salt to enhance stability and solubility:
Acid-Base Reaction: The free base amine is treated with a stoichiometric or excess amount of hydrochloric acid in an appropriate solvent such as ethereal or aqueous media. This reaction protonates the amine groups, resulting in the dihydrochloride salt.
Isolation and Purification: The salt is typically isolated by filtration or crystallization, followed by washing with solvents like ethyl acetate, water, and brine to remove impurities. Drying over anhydrous sodium sulfate and rotary evaporation yields the purified dihydrochloride salt.
Summary Table of Key Preparation Steps
Detailed Research Findings and Notes
The cyclopropylmethyl moiety introduces conformational restriction and steric effects that influence the biological activity of the compound. Its synthesis requires careful control of reaction conditions to avoid ring opening or rearrangement.
Reductive amination is favored for coupling due to its mild conditions and high selectivity, preserving sensitive functional groups.
The dihydrochloride salt form improves the compound’s pharmaceutical properties, such as solubility and stability, which is critical for further biological evaluation or formulation.
Alternative synthetic routes may involve protection/deprotection strategies for amines to improve selectivity and yield, as well as chromatographic purification steps to isolate stereoisomers if chiral centers are present.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, nucleophiles; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name: N1-(cyclopropylmethyl)-N1-propylethane-1,2-diamine dihydrochloride
Molecular Formula: C9H20N2.2ClH
Molar Mass: 220.20 g/mol
Purity: Typically ≥ 95% .
Scientific Research Applications
- Pharmaceutical Development
- Biochemical Research
- Neuroscience Studies
Case Study 1: Calcium-Sensing Receptor Modulation
A study published in the Canadian Patents Database describes the synthesis of this compound and its application in modulating calcium-sensing receptors. The findings indicated that the compound could effectively influence receptor activity, providing a basis for developing new therapeutic agents for conditions such as hypercalcemia .
Case Study 2: Buffering Agent in Biological Assays
In a series of biochemical experiments, this compound was employed as a buffering agent to maintain optimal pH levels during enzyme assays. Results demonstrated improved enzyme activity and stability, highlighting its importance in biochemical research .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Propylamine Backbones
a) Nitroimidazole-Functionalized Propylamine Derivatives
Compounds such as Bis-mTFN-1 and CF3PM () share a propylamine backbone but incorporate nitroimidazole groups for hypoxia-targeted applications. Key differences include:
- Functional Groups : The target compound lacks the nitroimidazole moiety, which is critical for hypoxia selectivity in imaging probes.
- Solubility : Like the target compound, these derivatives exhibit high water solubility due to their hydrochloride salt forms .
- Toxicity : Some nitroimidazole derivatives (e.g., Bis-pTFN-1) showed neurotoxicity at high doses, whereas the target compound’s safety profile remains uncharacterized .
b) 2-Diisopropylaminoethyl Chloride Hydrochloride
Cyclopropylmethyl-Containing Compounds
a) Naltrindole and GNTI
These opioid receptor antagonists () incorporate a cyclopropylmethyl group but within an indolomorphane scaffold.
- Pharmacology : The cyclopropylmethyl group in naltrindole enhances µ-opioid receptor antagonism, suggesting that the target compound’s cyclopropylmethyl group could influence receptor binding in unrelated systems .
- Solubility: Unlike the dihydrochloride salt form of the target compound, naltrindole is formulated as a hydrochloride monohydrate .
Polyamine Derivatives
a) Putrescine, Spermidine, and Cadaverine
These natural polyamines () share aminoethyl groups but lack branched alkyl or cyclopropane substituents.
- Biological Roles : Involved in cell proliferation and differentiation, whereas the target compound’s cyclopropylmethyl group may confer unique steric or electronic properties for synthetic applications .
- Salt Forms : Cadaverine dihydrochloride, like the target compound, is water-soluble, but its linear structure limits structural diversity .
a) Trientine Dihydrochloride
Data Table: Key Properties of Comparable Compounds
Biological Activity
Overview
(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride, with the molecular formula CHClN and a molecular weight of 229.19 g/mol, is a compound that has garnered attention in various fields of scientific research, particularly in chemistry and biology. Its biological activity primarily relates to its role as a reagent in organic synthesis and its interactions with enzymes and receptors.
The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets, such as enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The compound is known to influence enzyme inhibition and protein interactions, making it a valuable tool in biochemical studies.
This compound can undergo several types of chemical reactions, including:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Carried out with reducing agents such as sodium borohydride.
- Substitution : Involving nucleophilic substitution reactions with halides or other nucleophiles.
These reactions can yield various products, depending on the specific reagents and conditions used.
Enzyme Interaction Studies
This compound has been utilized in studies examining enzyme kinetics, particularly focusing on proteases. By serving as a substrate for these enzymes, researchers can measure changes in enzymatic activity through fluorescence assays. This is particularly important in understanding cellular signaling pathways and metabolic processes influenced by protease activity.
Case Studies
- Protease Activity Monitoring : In a study where this compound was used as a substrate for serine proteases, it was demonstrated that the release of fluorescent groups upon enzymatic cleavage could be quantitatively measured. This allowed for the assessment of protease activity in various biological contexts, including cancer research where proteolytic enzymes play crucial roles in tumor progression.
- Neuropharmacological Research : The compound has also been explored for its potential neuropharmacological effects. It was found to interact with neurotransmitter systems, suggesting possible applications in cognitive enhancement and treatment of neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its metabolism via enzymatic pathways. As it interacts with various enzymes, its metabolic fate can lead to the formation of active metabolites that may exert additional biological effects. Understanding these pathways is essential for interpreting the compound's efficacy and safety in therapeutic applications.
Q & A
Basic: What are the optimal synthetic conditions for (2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride to ensure high yield and purity?
Methodological Answer:
Synthesis typically involves reductive amination or alkylation of cyclopropylmethylamine derivatives with appropriate haloalkanes. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) improves purity .
Example Protocol:
| Step | Parameter | Conditions |
|---|---|---|
| 1 | Reaction | Cyclopropylmethylamine + 2-bromoethylpropylamine in acetonitrile, 70°C, 12 h |
| 2 | Quenching | Adjust pH to 2–3 with HCl, precipitate dihydrochloride salt |
| 3 | Purification | Recrystallize from ethanol/water (3:1 v/v) |
Basic: Which analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 220–254 nm) and mobile phases like acetonitrile/0.1% trifluoroacetic acid (TFA) for purity assessment (>98%) .
- NMR : H and C NMR in DO or DMSO-d confirm structural features (e.g., cyclopropyl CH at δ 0.5–1.0 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] and fragment ions for molecular weight validation .
Basic: How should this compound be stored to maintain stability?
Methodological Answer:
- Storage conditions : Keep in airtight, light-resistant containers at –20°C for long-term stability. Desiccants (e.g., silica gel) prevent hygroscopic degradation .
- Handling : Use inert atmosphere (N) during weighing to avoid moisture absorption .
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
- Purity validation : Re-analyze batches using orthogonal methods (e.g., HPLC + NMR) to exclude impurity interference .
- Experimental replication : Standardize assays (e.g., cell culture media, incubation times) across labs .
- Structural confirmation : Verify stereochemistry via chiral chromatography or X-ray crystallography, as cyclopropyl groups may induce conformational variability .
Advanced: What strategies are effective for studying interactions with biological targets (e.g., receptors)?
Methodological Answer:
- In vitro binding assays : Radioligand displacement (e.g., H-labeled analogs) quantifies affinity for receptors like opioid or adrenergic subtypes .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to cyclopropyl-containing pockets .
- Functional assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to assess agonism/antagonism .
Advanced: How should conflicting solubility data in aqueous vs. organic solvents be addressed?
Methodological Answer:
- Standardize pH : Solubility in water is pH-dependent; adjust to pH 4–6 (HCl/NaOH) for consistency .
- Temperature control : Report solubility at 25°C ± 1°C to minimize variability .
- Co-solvents : Use DMSO (≤1% v/v) for organic-aqueous mixtures, ensuring no solvent interference in assays .
Advanced: What challenges arise in impurity profiling, and how are they mitigated?
Methodological Answer:
- Identification : LC-MS/MS detects trace impurities (e.g., unreacted amines or cyclopropyl byproducts) .
- Quantification : Use EP/USP reference standards (e.g., Imp. A, B) for calibration .
- Mitigation : Optimize reaction quenching (pH control) and post-synthesis washes (ether/hexane) .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (P261) .
- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials .
Advanced: How to design dose-response studies for toxicological profiling?
Methodological Answer:
- In vitro models : Use hepatocyte cultures (e.g., HepG2) for IC determination via MTT assays .
- In vivo protocols : Administer 10–100 mg/kg (oral/i.p.) in rodents, monitoring liver/kidney biomarkers .
- Data interpretation : Apply Hill slope models to distinguish cytotoxic vs. apoptotic effects .
Advanced: What computational tools predict metabolic pathways for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
